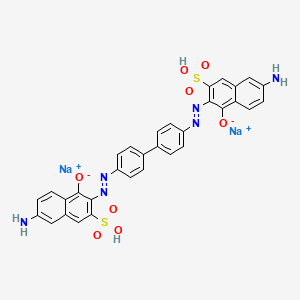

2-Naphthalenesulfonic acid, 3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthalenesulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo groups, which are responsible for its chromophoric properties, making it valuable in the textile and printing industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt) involves several steps:

Diazotization: The process begins with the diazotization of 3,3’-dimethoxylbenzidine in alkaline conditions.

Coupling Reaction: The diazonium salt formed is then coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid under controlled pH conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried to obtain the disodium salt form.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, especially at the amino and hydroxyl groups.

Reduction: The azo groups can be reduced to amines under specific conditions.

Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium dithionite, zinc dust in acidic medium.

Substitution Reagents: Sulfuric acid, chlorosulfonic acid.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of aromatic amines.

Substitution: Formation of sulfonated derivatives.

Scientific Research Applications

2-Naphthalenesulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt) has several applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates to form colored complexes. The molecular targets include nucleophilic sites on proteins and other macromolecules, leading to the formation of stable azo bonds. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-1-naphthalenesulfonic acid

- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid

- 7-Amino-4-hydroxy-2-naphthalenesulfonic acid

Uniqueness

Compared to similar compounds, 2-Naphthalenesulfonic acid, 3,3’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt) is unique due to its biphenyl structure, which enhances its chromophoric properties and stability. This makes it particularly valuable in applications requiring high color fastness and stability under various conditions.

Biological Activity

2-Naphthalenesulfonic acid, 3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(7-amino-4-hydroxy-, disodium salt), commonly referred to as a disodium salt azo dye, is a synthetic compound with various applications in the textile and dye industries. Its biological activity is of particular interest due to its potential effects on human health and environmental impact. This article reviews the biological activity of this compound, focusing on its metabolism, toxicity, and interaction with biological systems.

Metabolism and Toxicity

Azo dyes like this compound undergo metabolic reduction in biological systems, leading to the release of potentially toxic metabolites. The reduction of azo bonds is primarily facilitated by azoreductase enzymes found in intestinal microflora and certain bacteria. For example, studies have shown that Sudan III , an azo dye structurally similar to our compound, was metabolized into several products including 4-(phenyldiazenyl)aniline and 1-[(4-aminophenyl)diazenyl]-2-naphthol in Staphylococcus aureus cultures . This indicates that the azo bond close to the naphthalene group is preferentially cleaved.

The toxicity of azo dyes has been well-documented. A comprehensive assessment indicated that exposure to benzidine-based azo dyes can lead to carcinogenic effects due to the liberation of free benzidine through metabolic processes . The biological implications are significant as these metabolites can interact with cellular components leading to oxidative stress and DNA damage.

Case Studies

- Azo Dye Metabolism in Bacteria : A study explored the degradation of various sulfonated azo compounds by bacteria. It was found that certain strains could effectively reduce these dyes under anaerobic conditions, highlighting their potential for bioremediation .

- Toxicity Assessment in Animal Models : In vivo studies involving male F344 rats showed that exposure to certain azo dyes resulted in a low acute toxicity profile (LD50 > 2000 mg/kg), but chronic exposure raised concerns regarding liver and kidney damage due to metabolite accumulation .

Table 1: Summary of Metabolites from Azo Dye Exposure

| Metabolite | Source | Concentration (%) |

|---|---|---|

| 4-Aminobenzenesulfonic acid | Orange II | 35 |

| 2-Hydroxy-1-aminonaphthalene | Orange II | 0 |

| 1-[(4-Aminophenyl)diazenyl]-2-naphthol | Sudan III | 48 |

| Eicosenoic acid | Sudan III | 0.9 |

Environmental Impact

The environmental persistence of azo dyes poses significant risks. Their degradation products can be harmful to aquatic life and may disrupt ecosystems. Studies have shown that certain azo compounds can inhibit microbial activity in wastewater treatment processes, leading to increased toxicity levels in treated effluents .

Properties

CAS No. |

2429-75-6 |

|---|---|

Molecular Formula |

C32H22N6Na2O8S2 |

Molecular Weight |

728.7 g/mol |

IUPAC Name |

disodium;6-amino-2-[[4-[4-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-3-sulfonaphthalen-1-olate |

InChI |

InChI=1S/C32H24N6O8S2.2Na/c33-21-5-11-25-19(13-21)15-27(47(41,42)43)29(31(25)39)37-35-23-7-1-17(2-8-23)18-3-9-24(10-4-18)36-38-30-28(48(44,45)46)16-20-14-22(34)6-12-26(20)32(30)40;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |

InChI Key |

SLBQSDSILYKYBX-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3[O-])N)S(=O)(=O)O)N=NC5=C(C=C6C=C(C=CC6=C5[O-])N)S(=O)(=O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.